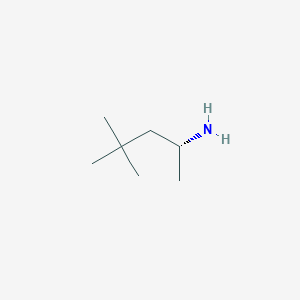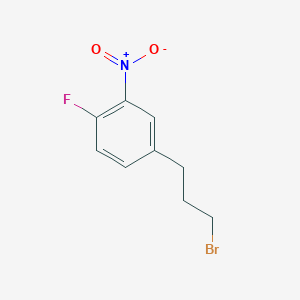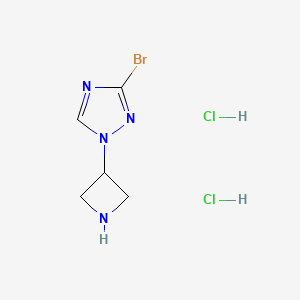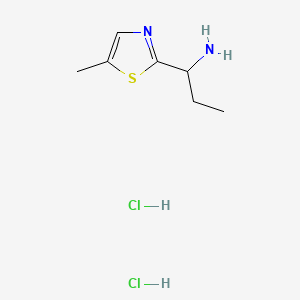![molecular formula C7H12ClNO3 B13591433 4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13591433.png)
4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-oxabicyclo[221]heptane-1-carboxylicacidhydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclo ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the cycloaddition reaction, where simple starting materials undergo a [4+2] cycloaddition to form the bicyclic structure . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxabicyclo[2.2.1]heptane-1-methanol, 4-amino-: This compound shares a similar bicyclic structure but differs in the functional groups attached to the ring system.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a similar core structure but may have different substituents that alter their chemical properties and applications.
Uniqueness
4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride is unique due to its specific combination of functional groups and the presence of the oxabicyclo ring system. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C7H12ClNO3 |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c8-6-1-2-7(3-6,5(9)10)11-4-6;/h1-4,8H2,(H,9,10);1H |
Clave InChI |
BYYHUEZKZFMSJI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1(CO2)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide](/img/structure/B13591350.png)

aminehydrochloride](/img/structure/B13591357.png)











